4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(dimethylamino)benzoate
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Overview
Description
This compound is characterized by its unique structure, which includes a chlorophenyl group, a formamido group, and a dimethylamino benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-(DIMETHYLAMINO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorophenyl isocyanate with an appropriate amine to form the formamido intermediate. This intermediate is then reacted with 4-(dimethylamino)benzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-(DIMETHYLAMINO)BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-(DIMETHYLAMINO)BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-(DIMETHYLAMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The pathways involved in its mechanism of action can include signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl benzoate
- 4-Dimethylaminobenzoic acid
- 4-Chlorophenyl isocyanate
Uniqueness
4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-(DIMETHYLAMINO)BENZOATE is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. Unlike its similar compounds, this compound exhibits a broader range of reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H20ClN3O3 |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
[4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C23H20ClN3O3/c1-27(2)20-11-7-18(8-12-20)23(29)30-21-13-3-16(4-14-21)15-25-26-22(28)17-5-9-19(24)10-6-17/h3-15H,1-2H3,(H,26,28)/b25-15+ |
InChI Key |
AXJOIPAVLPFBLK-MFKUBSTISA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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